molecular formula C13H11BrO4S B8634849 methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate

methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate

Cat. No.: B8634849
M. Wt: 343.19 g/mol
InChI Key: UQRQNBIDRBDUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate is a useful research compound. Its molecular formula is C13H11BrO4S and its molecular weight is 343.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrO4S

Molecular Weight

343.19 g/mol

IUPAC Name

methyl 8-bromo-2-ethylsulfanyl-4-oxochromene-6-carboxylate

InChI

InChI=1S/C13H11BrO4S/c1-3-19-11-6-10(15)8-4-7(13(16)17-2)5-9(14)12(8)18-11/h4-6H,3H2,1-2H3

InChI Key

UQRQNBIDRBDUHM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodoethane (37.1 mL, 463.51 mmol) was added in one portion to a stirred suspension of methyl 8-bromo-4-hydroxy-2-thioxo-2H-chromene-6-carboxylate (48.69 g, 154.5 mmol) and potassium carbonate (21.35 g, 154.50 mmol) in acetone (490 mL). The resulting suspension was stirred at reflux for 1 h under nitrogen in a flask equipped with a bleach trap. The reaction mixture was concentrated, the residue was diluted with DCM (980 mL)/water (490 mL). The phases were separated and the aqueous layer was extracted with DCM (490 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated. The residue was triturated with petroleum ether, filtered and dried under vacuum to give methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate (52.9 g, 100%) as a pale brown solid. Mass Spectrum: m/z [M+H]+=345
Quantity
37.1 mL
Type
reactant
Reaction Step One
Quantity
48.69 g
Type
reactant
Reaction Step One
Quantity
21.35 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.